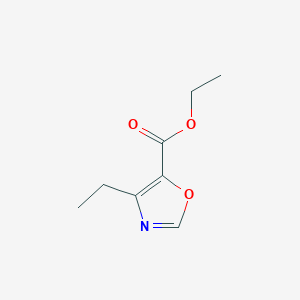

Ethyl 4-ethyloxazole-5-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl 4-ethyloxazole-5-carboxylate has been used as a precursor in the synthesis of various chemical compounds. For example, it served as a starting material in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, where a Michael-like addition strategy was employed (Boy & Guernon, 2005).

- Additionally, this compound has been modified and synthesized using readily available materials, leading to the creation of new compounds with potential antimicrobial activities. The structures of these synthesized derivatives were confirmed using various spectral techniques (Desai, Bhatt, & Joshi, 2019).

Structural and Chemical Analysis

- In terms of chemical analysis, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, has been studied. This structure consists of planar sheets connected by intermolecular hydrogen bonding, providing insights into the molecular interactions of such compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Chemical Transformations

- Ethyl 4-ethyloxazole-5-carboxylate has been utilized in various chemical transformations. For instance, it has been directly and regioselectively alkenylated, benzylated, and alkylated, showcasing its versatility in organic synthesis (Verrier, Hoarau, & Marsais, 2009).

- It has also been a part of novel synthetic routes towards 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles, demonstrating its application in the synthesis of natural products (Verrier, Martin, Hoarau, & Marsais, 2008).

Safety and Hazards

Eigenschaften

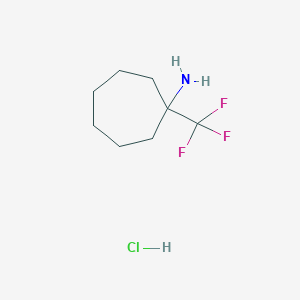

IUPAC Name |

ethyl 4-ethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLFVISJUBINTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

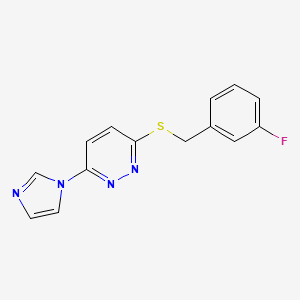

![N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2795190.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)

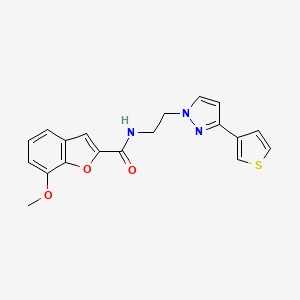

![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)

![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)

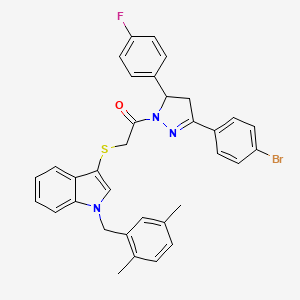

![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)